
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and a thiophene-2-carbonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17FN2O3S2
- Molecular Weight : 416.5 g/mol
- IUPAC Name : 1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound's sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can affect metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu), showing better performance than standard chemotherapeutic agents like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this class of compounds may serve as effective anticancer agents.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes. In particular, fluorinated derivatives have been shown to enhance enzyme inhibition compared to their non-fluorinated counterparts . This property may allow for selective targeting of metabolic pathways in cancer cells, potentially leading to improved therapeutic outcomes.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. The incorporation of fluorine often enhances metabolic stability and bioavailability. However, toxicity assessments are crucial for understanding the safety profile of this compound, particularly in long-term applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYCQYHSZIUUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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